2-chloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
Overview
Description
2-chloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H22ClN3O3S and its molecular weight is 456 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Application
One significant application of a compound similar to the requested chemical is in photodynamic therapy, particularly for cancer treatment. A study detailed the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivatives, highlighting their potential as Type II photosensitizers in photodynamic therapy. The compound showed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it suitable for cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Another research area focuses on the antimicrobial properties of sulfonamides containing benzenesulfonamide derivatives. A series of novel sulfonamides were synthesized and tested for their in vitro activity against various bacteria, including Gram-positive and Gram-negative bacteria, fungi, and Mycobacterium species. The study found that some compounds showed promising activity against specific bacterial strains, suggesting the potential of benzenesulfonamide derivatives in antimicrobial applications (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).
Antifungal Screening
Compounds with benzenesulfonamide derivatives have also been tested for their antifungal properties. A study on the synthesis and antifungal screening of novel azetidin-2-ones revealed potent antifungal activity against certain fungi. The study demonstrated the significance of the chemical structure in determining the antifungal efficacy, suggesting the potential use of these compounds in addressing fungal infections (Gupta & Halve, 2015).
Enzyme Inhibitor Effects
Sulfonamides with benzenesulfonamide derivatives have also been studied for their enzyme inhibitor effects. Research on Schiff bases of Sulfa drugs and their metal complexes demonstrated their potential as enzyme inhibitors. These compounds were evaluated for their antimicrobial activities and effects on carbonic anhydrase enzymes, indicating their relevance in pharmaceutical research (Alyar, Şen, Alyar, Adem, Kalkancı, & Özdemir, 2018).
properties
IUPAC Name |
2-chloro-N-[1-[(4-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-15-12-20-23(25-14-27(20)13-17-8-10-18(30-3)11-9-17)22(16(15)2)26-31(28,29)21-7-5-4-6-19(21)24/h4-12,14,26H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWPFODMLXWZDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC=CC=C3Cl)N=CN2CC4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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